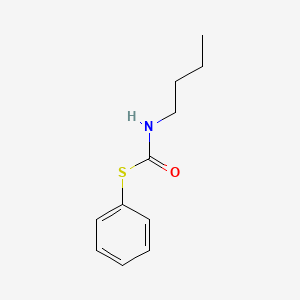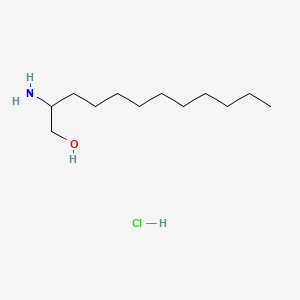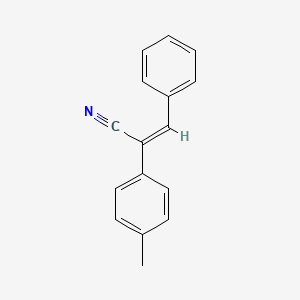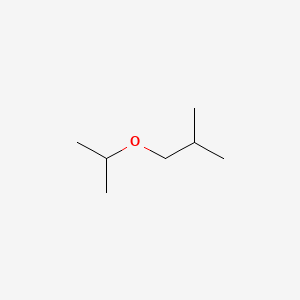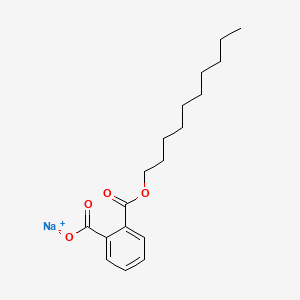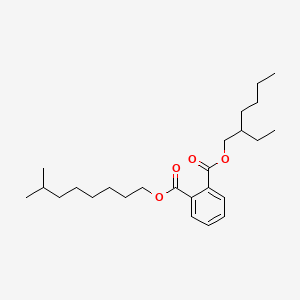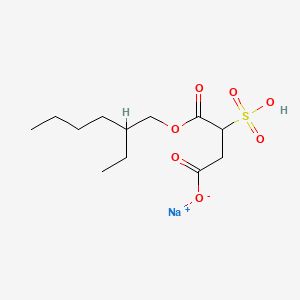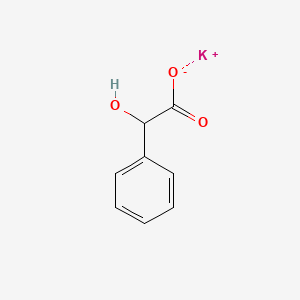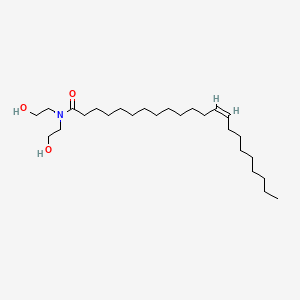
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide is a chemical compound known for its potential hypolipidemic and hepatoprotective effects It is a derivative of docosanoic acid, featuring a long hydrocarbon chain with a double bond at the 13th position and two hydroxyethyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide typically involves the reaction of docos-13-enoic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves:
Activation of Docos-13-enoic Acid: The carboxylic acid group of docos-13-enoic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Reaction with Ethanolamine: The activated docos-13-enoic acid is then reacted with ethanolamine under mild heating to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.
Substitution: The hydroxyethyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted amides or ethers.
科学的研究の応用
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its effects on lipid metabolism and liver function.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism by which (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide exerts its effects involves several molecular targets and pathways:
Lipid Metabolism: It modulates lipid metabolism by inhibiting the synthesis of triglycerides and cholesterol, leading to reduced serum lipid levels.
Antioxidant Activity: Enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), protecting liver cells from oxidative damage.
Anti-inflammatory Effects: Reduces inflammation by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory mediators.
類似化合物との比較
Similar Compounds
Erucicoyl Ethanolamide: Similar structure but with a different hydrocarbon chain length.
Oleoyl Ethanolamide: Contains an oleic acid moiety instead of docos-13-enoic acid.
Palmitoyl Ethanolamide: Features a palmitic acid moiety.
Uniqueness
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide is unique due to its specific hydrocarbon chain length and the presence of a double bond at the 13th position. This structural feature contributes to its distinct biological activities, particularly its hypolipidemic and hepatoprotective effects .
特性
CAS番号 |
93661-75-7 |
|---|---|
分子式 |
C26H51NO3 |
分子量 |
425.7 g/mol |
IUPAC名 |
(Z)-N,N-bis(2-hydroxyethyl)docos-13-enamide |
InChI |
InChI=1S/C26H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)27(22-24-28)23-25-29/h9-10,28-29H,2-8,11-25H2,1H3/b10-9- |
InChIキー |
VVZUSTMGQZYVLJ-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N(CCO)CCO |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
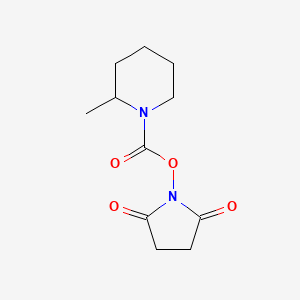
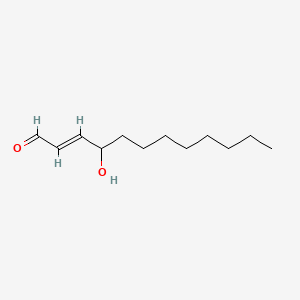
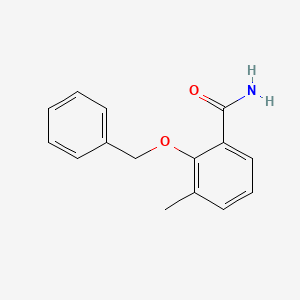
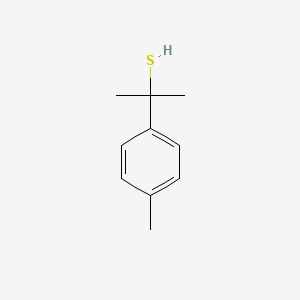
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
